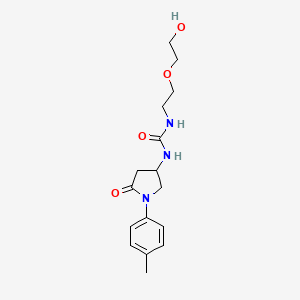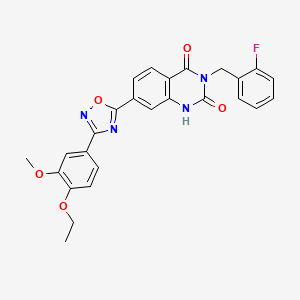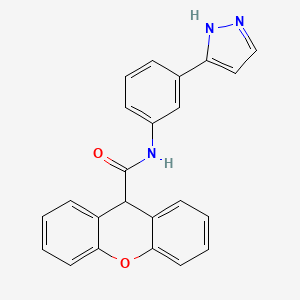
1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as HEPPU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic application. HEPPU is a urea derivative that has a unique chemical structure, which makes it a promising candidate for various applications.
Applications De Recherche Scientifique
Biochemical Applications
Glycolic Acid Oxidase Inhibition
Research into glycolic acid oxidase inhibitors has led to the development of novel compounds, including derivatives similar to the specified chemical, showing promise in reducing urinary oxalate levels, potentially beneficial for conditions like hyperoxaluria (Rooney et al., 1983).
Antimicrobial Activity
Compounds structurally related to the chemical have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited moderate activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Reddy et al., 2003).
Material Science and Polymer Chemistry
Electrochromic Devices
The synthesis of new monomers for electropolymerization, leading to materials with electrochromic properties, has been explored. These developments indicate potential applications in constructing electrochromic devices (ECDs) for smart window technologies and display applications (Carbas et al., 2014).
Polymer Functionalization
The research into poly(2-oxazoline)s and their modification through click chemistry demonstrates the versatility of these materials in biomedical applications. This highlights the potential of using chemically similar compounds for creating functional polymers with specific properties for drug delivery systems or tissue engineering scaffolds (Lava et al., 2015).
Organic Synthesis and Medicinal Chemistry
Acetylcholinesterase Inhibitors
The design and synthesis of compounds featuring similar structural motifs have been investigated for their potential as acetylcholinesterase inhibitors. These studies aim at developing therapeutic agents for treating neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).
Antihypoxic Activity
Derivatives of the chemical of interest have been synthesized and evaluated for their antihypoxic activity. This research points towards potential therapeutic applications in conditions where tissue oxygenation is compromised (Gein et al., 2015).
Propriétés
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)21)18-16(22)17-6-8-23-9-7-20/h2-5,13,20H,6-11H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKIQJDFXJBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyethoxy)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2988021.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B2988022.png)



![(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide](/img/structure/B2988029.png)
![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2988031.png)

![N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2988034.png)

![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2988039.png)

![Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B2988042.png)
